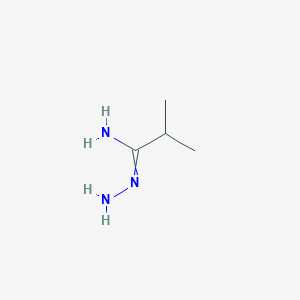amine](/img/structure/B7900369.png)
[(2-Methoxy-4-methylphenyl)methyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-4-methylphenyl)methylamine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an isopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-methylphenyl)methylamine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxy-4-methylbenzyl chloride with isopropylamine. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2-Methoxy-4-methylphenyl)methylamine may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary amines.
Scientific Research Applications
(2-Methoxy-4-methylphenyl)methylamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methoxy-4-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)methylamine
- (2-Methoxyphenyl)methylamine
- (4-Methylphenyl)methylamine
Uniqueness
(2-Methoxy-4-methylphenyl)methylamine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
N-[(2-methoxy-4-methylphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)13-8-11-6-5-10(3)7-12(11)14-4/h5-7,9,13H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEZXEGZYJYOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B7900288.png)
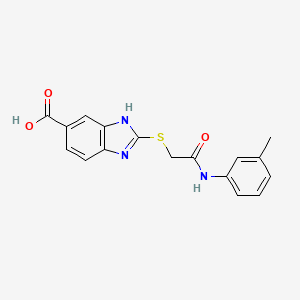
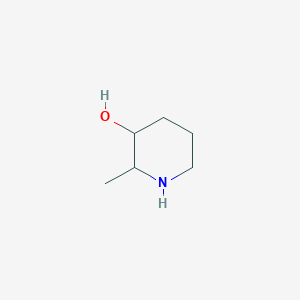
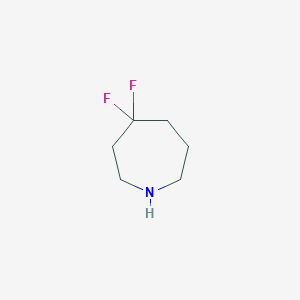
![Bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B7900322.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B7900337.png)
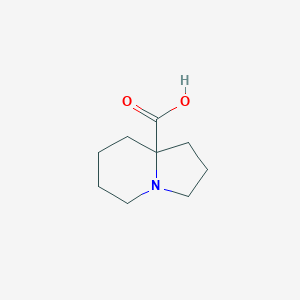

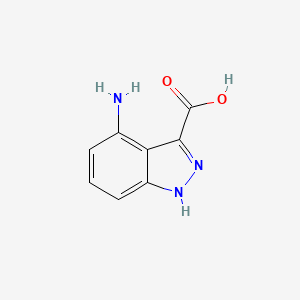
![[3-(2-Methylphenyl)oxetan-3-YL]methanamine](/img/structure/B7900361.png)
![N-[(2-Chloro-5-fluorophenyl)methyl]cyclobutanamine](/img/structure/B7900371.png)
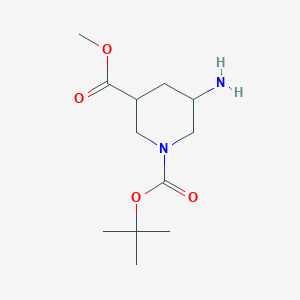
![1H,2H,3H,4H,5H,6H-Benzo[c]2,7-naphthyridin-5-one](/img/structure/B7900381.png)
